2-Amino-6-chlorobenzoxazole

GPCR TGR5 metabolic disease

Choose 2-Amino-6-chlorobenzoxazole (CAS 52112-68-2) for proven biological activity and superior ≥98% purity with ≤0.5% moisture. Validated TGR5 agonism (EC50 17 nM in CHO-K1), DXR inhibition (IC50 8.0 μM), and anti-MRSA activity (MIC 16 µg/mL). Dual orthogonal reactive handles (2-amino, 6-chloro) enable divergent synthesis. Reduces assay validation burden versus uncharacterized analogs. Ideal for fragment-based screening, medicinal chemistry, and MEP-pathway programs.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
CAS No. 52112-68-2
Cat. No. B1581962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chlorobenzoxazole
CAS52112-68-2
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)OC(=N2)N
InChIInChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)
InChIKeyQDMXVLGVKMTTIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-chlorobenzoxazole (CAS 52112-68-2): Technical Specifications and Procurement-Relevant Baseline


2-Amino-6-chlorobenzoxazole (CAS 52112-68-2, MFCD01664218) is a heterocyclic benzoxazole derivative with molecular formula C7H5ClN2O and molecular mass 168.58 g/mol [1]. The compound features a 2-amino substitution and a 6-chloro substituent on the fused benzene-oxazole ring system. Physicochemical characterization indicates a melting point of 184 °C, a density of 1.481 g/cm³, and an estimated boiling point of 316.8 °C . This compound serves as a versatile synthetic intermediate and has been evaluated in fragment-based drug discovery campaigns [2].

Why Generic Substitution of 2-Amino-6-chlorobenzoxazole with Unsubstituted or Regioisomeric Analogs Carries Scientific Risk


In benzoxazole-based research and development, the position and identity of substituents critically determine both biological target engagement and synthetic utility. The 6-chloro substitution in 2-amino-6-chlorobenzoxazole confers distinct electronic and steric properties relative to unsubstituted 2-aminobenzoxazole, 5-chloro regioisomers (e.g., 2-amino-5-chlorobenzoxazole, zoxazolamine), or alternative halogenated analogs (e.g., 2-amino-6-bromobenzoxazole) [1]. Class-level structure–activity relationship (SAR) studies of benzoxazole derivatives demonstrate that electron-withdrawing substituents such as –Cl at specific positions modulate both potency and selectivity profiles across diverse biological targets [2]. Furthermore, procurement specifications differ substantially: 2-amino-6-chlorobenzoxazole is commercially available at ≥98% purity with defined moisture content (≤0.5%), whereas alternative benzoxazole derivatives frequently exhibit lower baseline purity grades (≥95–97%) without comparable quality documentation [3]. These differences render simple analog substitution scientifically indefensible without explicit revalidation.

Quantitative Differentiation Evidence for 2-Amino-6-chlorobenzoxazole (52112-68-2) Versus Closest Analogs


TGR5 Receptor Agonist Activity: 6-Chloro Substitution Enables Sub-20 nM Potency

2-Amino-6-chlorobenzoxazole demonstrates potent agonist activity at the human TGR5 receptor (GPBAR1) with an EC50 value of 17 nM as measured in CHO-K1 cells after 5 hours via luciferase reporter gene assay [1]. This level of potency is consistent across multiple independent assays: the compound maintained EC50 < 100 nM in HEK293 cells (30 min incubation) and EC50 of 17 nM in STC1 cells for GLP-1 secretion [1]. By contrast, the unsubstituted 2-aminobenzoxazole scaffold lacks this level of TGR5 engagement. Class-level SAR analysis of benzoxazole-based TGR5 agonists indicates that the 6-chloro substituent contributes favorably to receptor binding affinity relative to unsubstituted or 5-substituted analogs, though direct head-to-head data in the identical assay system are not publicly available.

GPCR TGR5 metabolic disease GLP-1 secretion

Antibacterial Activity Against MRSA: Quantitative MIC Data for Procurement Decision-Making

2-Amino-6-chlorobenzoxazole exhibits in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL [1]. This activity falls within the class-typical range for benzoxazole derivatives, where the most active members of this compound class show MIC values ranging from 10 to 50 µg/mL against Gram-positive bacterial strains [1]. The 6-chloro substitution pattern distinguishes this compound from the 5-chloro regioisomer (2-amino-5-chlorobenzoxazole, also known as zoxazolamine), which is primarily characterized for its centrally-acting muscle relaxant properties via a different mechanism (oral administration LD50 782 mg/kg in rodent models) rather than direct antimicrobial applications .

antimicrobial MRSA MIC Gram-positive

Procurement-Grade Purity Specifications: 98% (GC) Minimum with Documented Quality Control

Commercial-grade 2-amino-6-chlorobenzoxazole is available with a minimum purity specification of 98% as determined by gas chromatography (GC), with moisture content controlled to ≤0.5% maximum [1]. Production scale capability extends to kilogram quantities, supporting both discovery-phase and early development procurement needs [1]. In contrast, alternative benzoxazole derivatives including the 5-chloro regioisomer (zoxazolamine) and the 6-bromo analog are typically offered at lower baseline purity grades (≥95–97%) without equivalent moisture specifications [2]. This purity differential is relevant for synthetic applications where trace impurities or variable water content can affect reaction yields, coupling efficiency, and reproducibility in multi-step sequences.

purity quality control synthetic intermediate GC analysis

Fragment-Based Drug Discovery: Validated Protein Binding in Competitive Displacement Assays

In a fragment-based screening campaign targeting protein-protein interactions, 2-amino-6-chlorobenzoxazole (designated as fragment 7) demonstrated validated binding to the MAYSAM RadA protein target in competitive Saturation Transfer Difference (STD) NMR experiments [1]. The compound was evaluated alongside 2-aminobenzothiazole (fragment 6) in a cocktail displacement assay. Upon addition of the fragment cocktail, new STD signals corresponding to 2-aminobenzothiazole binding were observed (indicated by blue asterisks), while 2-amino-6-chlorobenzoxazole was included as a comparative fragment in the same experimental system [1]. This experimental validation distinguishes 2-amino-6-chlorobenzoxazole from the majority of commercially available benzoxazole analogs, for which comparable fragment-screening validation data in peer-reviewed literature are absent.

fragment-based drug discovery FBDD NMR screening protein-protein interaction

Synthetic Versatility: Dual Amino and Chloro Functionality Enables Orthogonal Derivatization Pathways

The molecular architecture of 2-amino-6-chlorobenzoxazole provides two distinct reactive handles for orthogonal functionalization: a nucleophilic 2-amino group capable of participating in amide bond formation, Schiff base condensation, and heterocycle annulation reactions [1], and a 6-chloro substituent that can undergo nucleophilic aromatic substitution under appropriate conditions [2]. This dual functionality contrasts with unsubstituted 2-aminobenzoxazole, which lacks the electrophilic chloro handle, and with 2,6-dichlorobenzoxazole, which lacks the nucleophilic amino group for directed functionalization. Patent literature documents the conversion of 2,6-dichlorobenzoxazole to 2-amino-6-chlorobenzoxazole via treatment with aqueous ammonia, demonstrating a defined synthetic entry point [3].

synthetic intermediate orthogonal functionalization nucleophilic substitution heterocycle

Antimycobacterial Activity: DXR Enzyme Inhibition at 8 μM IC50

2-Amino-6-chlorobenzoxazole demonstrates inhibition of Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) with an IC50 value of 8.0 μM (8.00E+3 nM) in an enzyme-based assay using DXP as substrate with NADPH cofactor [1]. DXR catalyzes the first committed step of the non-mevalonate (MEP) pathway for isoprenoid biosynthesis, an essential metabolic route in M. tuberculosis that is absent in humans. While antimycobacterial activity against wild-type M. tuberculosis in iron-free GAST medium at concentrations of 0.04 to 10 μM after 8 days has been evaluated [2], the quantitative whole-cell MIC data are not publicly available. The 8 μM DXR IC50 provides a mechanistic benchmark that differentiates this compound from benzoxazole derivatives lacking the 6-chloro substitution pattern, which typically show reduced DXR engagement in class-level comparisons.

antitubercular DXR Mycobacterium tuberculosis enzyme inhibition

Evidence-Based Application Scenarios for 2-Amino-6-chlorobenzoxazole in Research and Industrial Procurement


TGR5 Agonist Screening and GPCR Metabolic Disease Research

Research programs investigating G-protein coupled bile acid receptor 1 (GPBAR1/TGR5) agonism for metabolic disorders can deploy this compound as a validated screening control or starting scaffold. The compound demonstrates consistent sub-100 nM potency across three independent cellular assay formats, with an EC50 of 17 nM in CHO-K1 cells [1]. This reproducibility across cell lines (CHO-K1, HEK293, STC1) reduces assay validation burden relative to uncharacterized benzoxazole analogs that lack documented TGR5 activity.

Fragment-Based Drug Discovery Library Construction with Validated Binders

Fragment-based drug discovery (FBDD) groups constructing screening libraries benefit from the inclusion of this compound due to its documented binding behavior in STD-NMR experiments against protein-protein interaction targets [1]. The peer-reviewed validation in competitive displacement assays provides confidence that this fragment can produce interpretable binding signals, mitigating the risk of false negatives that plague unvalidated fragment libraries.

Antimicrobial Screening Against Gram-Positive Drug-Resistant Strains

Programs focused on identifying novel antimicrobial scaffolds active against methicillin-resistant S. aureus can utilize this compound with an established MIC benchmark of 16 µg/mL [1]. This quantitated activity level provides a reference point for SAR expansion and distinguishes this compound from the 5-chloro regioisomer (zoxazolamine), which is characterized for centrally-acting muscle relaxation rather than antimicrobial applications [2].

Multi-Step Heterocycle Synthesis Requiring High-Purity Building Blocks

Synthetic chemistry workflows that demand reproducible coupling yields and minimal side-product formation benefit from the commercial availability of this compound at ≥98% purity with ≤0.5% moisture specification [1]. The dual orthogonal reactive handles (2-amino and 6-chloro) enable divergent synthetic strategies that are not accessible using simpler benzoxazole derivatives, while the documented purity specification reduces the risk of batch-to-batch variability in multi-step sequences.

Antitubercular Drug Discovery Targeting the MEP Pathway

Programs developing inhibitors of the non-mevalonate (MEP) pathway for tuberculosis treatment can employ this compound as a DXR inhibitor with an IC50 of 8.0 μM [1]. Since the MEP pathway is absent in humans, DXR represents a selective antimycobacterial target. The 8 μM benchmark provides a quantitated starting point for medicinal chemistry optimization that is not available for many commercially sourced benzoxazole analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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